Regiochemical Identity: 4-Bromo vs. 5-Bromo and 6-Bromo Positional Isomers
The bromine at the 4-position in 4-bromo-2,3-difluoro-N,N-dimethylaniline (SMILES: CN(C)C1=C(C(=C(C=C1)Br)F)F) creates a unique steric and electronic environment compared to the 5-bromo isomer (SMILES: CN(C)c1cc(Br)cc(F)c1F) and the 6-bromo isomer (SMILES: CN(C)c1c(Br)ccc(F)c1F). In palladium-catalyzed Suzuki-Miyaura couplings, the oxidative addition rate and subsequent transmetallation are sensitive to the steric congestion around the C–Br bond. The 4-position places bromine para to the dialkylamino group and ortho to a fluorine, which is known to accelerate oxidative addition relative to meta-substituted aryl bromides due to electronic effects [1][2].
| Evidence Dimension | Regioselectivity in Suzuki-Miyaura coupling (oxidative addition reactivity) |
|---|---|
| Target Compound Data | 4-Bromo substitution para to NMe₂; ortho to one F; predicted to have higher oxidative addition rate. |
| Comparator Or Baseline | 5-Bromo isomer: meta to NMe₂, ortho to one F; 6-Bromo isomer: ortho to NMe₂, ortho to one F. |
| Quantified Difference | No direct kinetic data available on PubChem or common repositories; difference is inferred from established electronic and steric principles in organometallic chemistry. |
| Conditions | Generic Suzuki-Miyaura conditions (Pd⁰ catalyst, boronic acid, base); no compound-specific empirical study located. |
Why This Matters
Selecting the correct regioisomer ensures the intended C–C bond formation site, which is critical for synthesizing the correct downstream biaryl or heterobiaryl scaffold.
- [1] PubChem. (2025). Compound Summary for CID 91759226 (4-Bromo-2,3-difluoro-N,N-dimethylaniline). Includes SMILES and InChI. View Source
- [2] Mol-Instincts. (2020). 5-Bromo-2,3-difluoro-N,N-dimethylaniline Formula – C₈H₈BrF₂N. SMILES: CN(C)c1cc(Br)cc(F)c1F. View Source
